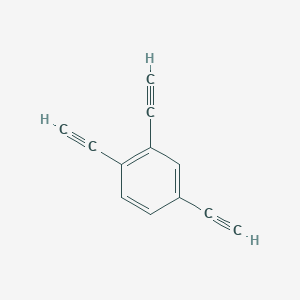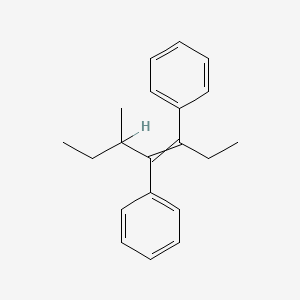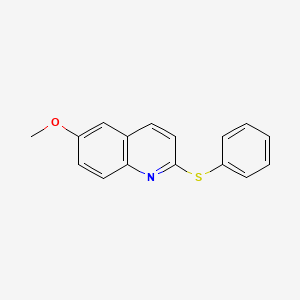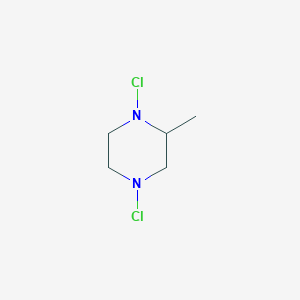
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring substituted with a hydroxyl group and a dimethylpentanoate chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate typically involves esterification reactions. One common method is the reaction of 3-hydroxybenzoic acid with 2,4-dimethylpentanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting ester is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoic acid derivatives.
Reduction: Formation of 2-(3-hydroxyphenyl)-2,4-dimethylpentanol.
Substitution: Formation of methyl 2-(3-alkoxyphenyl)-2,4-dimethylpentanoate.
科学研究应用
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the ester group can undergo hydrolysis, releasing the active phenolic compound, which can further interact with biological pathways.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-hydroxyphenyl)-2,4-dimethylpentanoate
- Methyl 2-(3-methoxyphenyl)-2,4-dimethylpentanoate
- Methyl 2-(3-hydroxyphenyl)-2,4-dimethylhexanoate
Uniqueness
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate is unique due to the specific positioning of the hydroxyl group on the phenyl ring and the dimethylpentanoate chain. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate |
InChI |
InChI=1S/C14H20O3/c1-10(2)9-14(3,13(16)17-4)11-6-5-7-12(15)8-11/h5-8,10,15H,9H2,1-4H3 |
InChI 键 |
PRDZDMCAHCBQGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)(C1=CC(=CC=C1)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


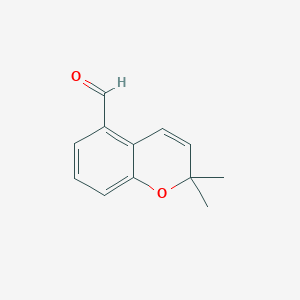
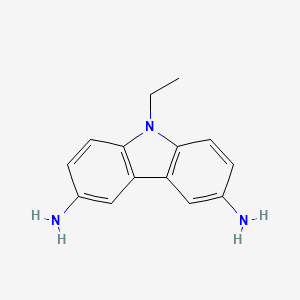
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)

![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
